N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core with distinct functional groups. The piperidine ring is substituted at position 1 with a methanesulfonyl group and at position 4 with a carboxamide moiety. The carboxamide is further linked to a phenyl group bearing a cyclopropylcarbamoyl-methyl substituent. While direct biological data for this compound are unavailable in the provided evidence, its design aligns with trends observed in protease inhibitor development, such as Trypanosoma cruzi proteasome inhibitors .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)21-10-8-14(9-11-21)18(23)20-16-4-2-13(3-5-16)12-17(22)19-15-6-7-15/h2-5,14-15H,6-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQTSALUVJXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
*Calculated based on provided ESIMS data or estimated using molecular formulas.
Research Findings
- Synthetic Strategies : Cyclopropylamine derivatives are widely used in coupling reactions for cyclopropylcarbamoyl-containing compounds, as seen in (45–90% yields) . This suggests viable routes for synthesizing the target compound.
- Halogenation Effects : Highly halogenated analogs () exhibit potent bioactivity but may suffer from poor solubility, whereas the target compound’s lack of halogens could improve pharmacokinetics .
- Sulfonyl Groups : Methanesulfonyl in the target compound may enhance solubility compared to aryl sulfonamides like Cyprosulfamide, which are tailored for herbicidal activity .
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